![molecular formula C8H7NO4S B084624 5-Mesylbenzoxazol-2(3H)-one CAS No. 13920-98-4](/img/structure/B84624.png)
5-Mesylbenzoxazol-2(3H)-one
Overview
Description
5-Mesylbenzoxazol-2(3H)-one is a chemical compound with the molecular formula C8H7NO4S and a molecular weight of 213.21 . It is also known by other names such as 5-methanesulfonyl-2,3-dihydro-1,3-benzoxazol-2-one .
Synthesis Analysis
The synthesis of benzoxazole derivatives, including 5-Mesylbenzoxazol-2(3H)-one, has been a subject of interest in recent years due to their wide range of anticancer activities . The synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles .Molecular Structure Analysis
The molecular structure of 5-Mesylbenzoxazol-2(3H)-one includes a benzoxazole scaffold combined with a mesyl (methanesulfonyl) group . The SMILES notation for this compound is CS(=O)(=O)c1ccc2OC(=O)Nc2c1 .Chemical Reactions Analysis
Benzoxazole derivatives, including 5-Mesylbenzoxazol-2(3H)-one, are highly reactive building blocks for organic and organoelement synthesis . They can be easily functionalized at the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Mesylbenzoxazol-2(3H)-one include a molecular weight of 213.21 and a molecular formula of C8H7NO4S . The compound’s SMILES notation is CS(=O)(=O)c1ccc2OC(=O)Nc2c1 .Scientific Research Applications
Anti-Inflammatory Agents
The compound is used in the synthesis of 2-substituted benzoxazole derivatives, which have been found to be potent anti-inflammatory agents . These derivatives have shown good efficacy in in vitro anti-inflammatory studies, with significant inhibition of membrane stabilization activity and proteinase inhibitory efficacy .
Alzheimer’s Disease Treatment
2-substituted benzo[d]oxazol-5-amine derivatives, which can be synthesized using 5-(Methylsulfonyl)benzo[d]oxazol-2(3H)-one, have been identified as multi-target directed ligands for the treatment of Alzheimer’s disease . These compounds have shown potent inhibitory activities against AChE and BuChE, significant amyloid-beta aggregation inhibition, and neuroprotective properties on SH-SY5Y neuroblastoma cell lines .
Asymmetric Transformation Processes
The compound has been used in efficient asymmetric transformation processes through the formation of the intermediate 2-(perfluoroalkyl)-oxazol-5(2H)-ones .
Pharmacological Applications
Benzoxazoles and their related analogues, which can be synthesized using 5-(Methylsulfonyl)benzo[d]oxazol-2(3H)-one, have a wide range of pharmacological applications. These include anti-tumor, hypoglycemic, antiviral, antimicrobial, herbicidal, H2-antagonists, anticonvulsants, elastase inhibitors, and antitubercular agents .
Drug and Agrochemical Discovery Programs
Benzoxazoles are used in drug and agrochemical discovery programs . They are structural isosteres of nucleic bases adenine and guanine, which allow them to interact easily with biological receptors .
Bioactive Compounds
Benzoxazoles and its analogues are treated as an important class of bioactive compounds mainly because of its versatile applications in the field of pharmaceuticals and in various biological systems .
Mechanism of Action
Target of Action
Benzoxazole derivatives have been found to interact with various biological receptors due to their structural similarity to nucleic bases adenine and guanine .
Mode of Action
Benzoxazole derivatives have been shown to possess a wide range of pharmacological activities, including anti-inflammatory , anti-tumor , hypoglycemic , antiviral , antimicrobial , and anticonvulsant effects. These effects suggest that these compounds may interact with a variety of cellular targets and induce changes in cellular function.
Biochemical Pathways
Benzoxazole derivatives have been found to exert their antiepileptic action via voltage-gated sodium channels (vgscs) .
Result of Action
Benzoxazole derivatives have been shown to have significant anticancer activity against a panel of human cancer cell lines such as mcf-7 (breast cancer), a549 (lung cancer), colo-205 (colon cancer), and a2780 (ovarian cancer) .
Future Directions
The future directions for the study and use of 5-Mesylbenzoxazol-2(3H)-one and similar compounds are promising. Benzoxazole derivatives are being explored for their anticancer activities, and new synthetic approaches and patterns of reactivity are being developed . These compounds are expected to continue to be a focus of research in the field of drug design .
properties
IUPAC Name |
5-methylsulfonyl-3H-1,3-benzoxazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4S/c1-14(11,12)5-2-3-7-6(4-5)9-8(10)13-7/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKRTJQSGPLQKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)OC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80160959 | |
Record name | 5-Mesylbenzoxazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80160959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Mesylbenzoxazol-2(3H)-one | |
CAS RN |
13920-98-4 | |
Record name | 5-(Methylsulfonyl)-2(3H)-benzoxazolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13920-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Mesylbenzoxazol-2(3H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013920984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Mesylbenzoxazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80160959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-mesylbenzoxazol-2(3H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.248 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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